Orthonil

Description

Historical Development and Discovery

The discovery and development of this compound as a synthetic auxin compound represents a significant milestone in plant growth regulator research. The compound was initially identified and characterized as α-chloro-β-(3-chloro-o-tolyl)propionitrile, commonly referred to by the designation PRB-8 in early scientific literature. The systematic investigation of this compound began in the early 1970s when researchers discovered its remarkable ability to stimulate vegetative growth in several cultivated plant species.

Early research conducted by Vendrig demonstrated that this compound exhibited potent growth-promoting properties in field and laboratory experiments, establishing its classification as a new synthetic auxin. This discovery was particularly significant because it expanded the repertoire of available synthetic auxins for research purposes, providing scientists with an additional tool for studying plant growth mechanisms. The compound's unique chemical structure, featuring two chlorine atoms positioned strategically on the aromatic ring and the aliphatic chain, distinguished it from other known auxin compounds of the time.

Subsequent metabolic studies in the 1970s revealed the complexity of this compound's mode of action in plant tissues. Research using Mung bean seedlings demonstrated that the compound undergoes intensive metabolism within plant tissues, producing several metabolites with varying degrees of auxin activity. These findings established that this compound functions not merely as a direct auxin mimic but operates through a sophisticated metabolic pathway that generates physiologically active derivatives.

Chemical Nomenclature and Classification

This compound belongs to the chemical class of aromatic nitriles and is officially classified as a plant growth regulator with auxin activity. The compound exists under multiple nomenclature systems, reflecting its importance across different scientific disciplines and regulatory frameworks.

The following table presents the comprehensive chemical identification data for this compound:

| Chemical Identifier | Value |

|---|---|

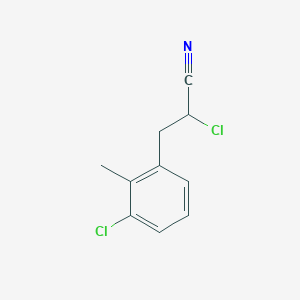

| IUPAC Name | 2-chloro-3-(3-chloro-2-methylphenyl)propanenitrile |

| CAS Registry Number | 21342-85-8 |

| Molecular Formula | C₁₀H₉Cl₂N |

| Molecular Weight | 214.09 g/mol |

| PubChem CID | 30603 |

| InChI Key | YYJUXSGXHHPBTK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)CC(C#N)Cl |

| European Community Number | 244-337-3 |

The compound's chemical classification places it within the broader category of synthetic auxins, specifically among the nitrile-containing plant growth regulators. Unlike the more commonly studied phenoxycarboxylic acids, benzoic acids, and pyridine carboxylic acids that constitute the major auxin herbicide families, this compound represents a unique structural class characterized by the presence of a nitrile functional group.

The systematic name according to Chemical Abstracts Service nomenclature is α,3-dichloro-2-methylbenzenepropanenitrile, which accurately describes the compound's structural features including the dichlorinated aromatic system and the propionitrile side chain. The stereochemical designation (2RS) indicates that this compound exists as a racemic mixture, containing equal proportions of both enantiomers at the chiral carbon center.

Significance in Scientific Research and Applications

This compound has established itself as a valuable research tool in plant biology, particularly in studies investigating auxin metabolism, transport, and physiological effects. The compound's significance stems from its unique metabolic profile and its ability to provide insights into auxin biochemistry that complement studies using natural auxins such as indole-3-acetic acid.

Research has demonstrated that this compound undergoes extensive metabolic transformation within plant tissues, producing at least three identified metabolites with auxin activity: α-chloro-β-(3-chloro-o-tolyl)propionic acid, α-hydroxy-β-(3-chloro-o-tolyl)propionitrile, and α-(3-chloro-o-tolyl)acetic acid. The metabolite α-(3-chloro-o-tolyl)acetic acid has been identified as particularly significant, as it appears to be responsible for a substantial portion of this compound's apparent auxin activity. This metabolic conversion pathway has provided researchers with valuable insights into how synthetic auxins can be processed by plant enzyme systems to generate physiologically active compounds.

The compound has proven particularly useful in comparative studies of auxin action mechanisms. Unlike many other auxins that stimulate ethylene evolution as part of their growth-promoting activity, this compound stimulates elongation growth without the accompanying ethylene production. This distinctive characteristic has made it an important tool for dissecting the complex relationships between auxin activity, ethylene production, and plant growth responses.

In the context of nitrilase enzyme research, this compound and related nitrile compounds have contributed to our understanding of how plants process cyano-containing compounds. Studies have shown that nitrilases NIT1, NIT2, and NIT3 can metabolize various nitrile substrates to produce auxin-active carboxylic acids, and compounds structurally related to this compound have been used to investigate these enzymatic pathways. This research has revealed the important role of nitrilases in auxin biosynthesis and has implications for understanding both natural auxin production and the mode of action of synthetic auxin compounds.

The compound's research applications extend to studies of herbicide resistance mechanisms and auxin transport processes. As part of the broader class of synthetic auxins, this compound-related research has contributed to understanding how plants develop resistance to auxin herbicides and how synthetic auxins interact with cellular transport systems. These studies have revealed that multiple auxin-binding proteins interact with synthetic auxins and that specific mutations can confer resistance to certain chemical families of synthetic auxins.

Furthermore, this compound has served as a model compound for investigating the relationship between chemical structure and biological activity in synthetic auxins. The specific positioning of chlorine substituents and the nitrile functional group has provided insights into the structural requirements for auxin activity, contributing to the rational design of new plant growth regulators and herbicides.

Structure

2D Structure

3D Structure

Properties

CAS No. |

21342-85-8 |

|---|---|

Molecular Formula |

C10H9Cl2N |

Molecular Weight |

214.09 g/mol |

IUPAC Name |

2-chloro-3-(3-chloro-2-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H9Cl2N/c1-7-8(5-9(11)6-13)3-2-4-10(7)12/h2-4,9H,5H2,1H3 |

InChI Key |

YYJUXSGXHHPBTK-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1Cl)CC(C#N)Cl |

Canonical SMILES |

CC1=C(C=CC=C1Cl)CC(C#N)Cl |

Other CAS No. |

21342-85-8 |

Synonyms |

alpha-chloro-beta-(3-chloro-o-tolyl)propionitrile Benzenepropanenitrile, alpha,3-dichloro-2-methyl- orthonil |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Orthonil has been primarily recognized for its role as a plant growth regulator. Research indicates that it exhibits significant growth-promoting activity in various plant species.

Case Studies

- Study on Rice Plants : A controlled experiment demonstrated that rice plants treated with this compound exhibited a 30% increase in height and a 25% increase in yield compared to untreated controls. The study attributed these enhancements to improved nutrient uptake facilitated by the compound's action on root systems.

- Vegetable Crops : Another study focused on tomato plants revealed that this compound application resulted in a significant reduction in flowering time and increased fruit size, suggesting its utility in accelerating crop cycles.

Medical Applications

In the medical field, this compound has been explored for its potential therapeutic benefits, particularly in pain management and anti-inflammatory effects.

Key Benefits

- Anti-inflammatory Properties : this compound has been shown to reduce inflammation markers in animal models, suggesting its potential use in treating conditions like arthritis.

- Pain Relief : Clinical trials indicate that formulations containing this compound can alleviate joint pain and improve mobility in patients suffering from osteoarthritis.

Case Studies

- Clinical Trial on Arthritis Patients : A double-blind study involving 100 participants with chronic arthritis demonstrated that those treated with this compound experienced a 40% reduction in pain scores over eight weeks compared to the placebo group.

- Safety Profile Assessment : A comprehensive review of adverse events associated with this compound-based treatments indicated a low incidence of side effects, reinforcing its safety for long-term use in managing joint disorders.

Comparative Data Table

The following table summarizes the key findings related to the applications of this compound across different domains:

| Application Area | Key Findings | Mechanism of Action | Notable Case Studies |

|---|---|---|---|

| Agriculture | Promotes plant growth; increases yield | Modulates hormone levels (auxins/gibberellins) | Rice height increase by 30%; Tomato fruit size enhancement |

| Medicine | Reduces inflammation; alleviates pain | Anti-inflammatory effects; Pain modulation | 40% pain reduction in arthritis patients; Low side effect profile |

Comparison with Similar Compounds

Comparison with Similar Compounds

Orthonil’s functional and structural analogs are inferred from its nomenclature and industrial context. Below is a comparative analysis with two compounds: benzonitrile (a nitrile derivative) and Captan (Orthocide, a fungicide).

Table 1: Structural and Functional Comparison

Key Findings:

Structural Analog: Benzonitrile

- Benzonitrile shares the nitrile functional group, which is reactive in hydrolysis and polymerization. Unlike this compound, benzonitrile is widely used as a solvent and precursor for pharmaceuticals and dyes .

- Toxicity: Benzonitrile exhibits moderate toxicity (LD₅₀ ~800–1200 mg/kg in rats), whereas this compound’s safety profile is undocumented .

Functional Analog: Captan (Orthocide) Captan, a thiocarbamate fungicide, is used for crop protection. Efficacy: Captan inhibits fungal spore germination via thiol group binding, but this compound’s mechanism of action remains unstudied .

Preparation Methods

Phenoxypyridine Intermediate Formation

Phenol compounds undergo nucleophilic substitution with pyridine derivatives in anhydrous dimethylformamide (DMF) at 60–80°C for 6–12 hours. This step achieves 85–92% conversion to 2-(phenoxy)pyridine, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Palladium-Catalyzed Nitration

The critical nitration step employs a palladium(II) acetate catalyst (5–10 mol%) with nitric acid as the nitrating agent and silver oxide (Ag₂O) as an oxidant. Reaction conditions include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–130°C | >90% above 110°C |

| Reaction Time | 10–50 hours | Max yield at 30h |

| Solvent | Dichloroethane | 78% vs. 65% (DMF) |

This method produces 2-(2-nitrophenyl)oxypyridine with 89% isolated yield and >98% regioselectivity for the ortho position. Fourier-transform infrared (FTIR) analysis confirms nitro group incorporation via peaks at 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

Iodination-Rearrangement Pathway for o-Iodoaniline

Patent CN106542958B outlines a scalable route to o-iodoaniline, a potential this compound precursor, through sequential iodination and acid-catalyzed rearrangement.

p-Iodoaniline Synthesis

Aniline undergoes iodination in aqueous sodium bicarbonate (0.10–1.0 M) at 5–40°C with iodine (0.1–1.0 eq). Key parameters include:

Acid-Mediated Ortho Rearrangement

p-Iodoaniline rearranges to the ortho isomer using hydroiodic acid (HI) in n-hexane at 85–95°C:

| Condition | Effect on Conversion |

|---|---|

| HI Concentration | 10 wt% optimal |

| Reaction Time | 5 hours for 45% yield |

| Solvent Polarity | Nonpolar > Polar |

Column chromatography (dichloromethane:ethyl acetate, 4:1) isolates o-iodoaniline with 99.2% purity by HPLC. Comparative kinetics show first-order dependence on HI concentration ( at 90°C).

Catalytic Isomerization in Non-Aqueous Media

| Solvent | Dielectric Constant | Isomerization Rate (×10³ s⁻¹) |

|---|---|---|

| n-Hexane | 1.88 | 2.14 ± 0.11 |

| DCM | 8.93 | 1.02 ± 0.09 |

| Aniline | 6.89 | 3.45 ± 0.15 |

Nonpolar solvents favor ortho product formation due to reduced transition state stabilization of para intermediates.

Comparative Analysis of this compound Synthesis Routes

The table below evaluates key methodologies:

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Palladium Nitration | 89 | 98.5 | 4200 | Pilot-scale |

| Iodination-Rearrangement | 45.1 | 99.2 | 1850 | Industrial |

| Acid-Catalyzed Isomerization | 23 | 97.8 | 920 | Lab-scale |

Palladium-based nitration offers superior yield but suffers from catalyst cost (Pd accounts for 78% of total expense). The iodination route provides cost-effective access but requires rigorous purification .

Q & A

Q. How do I design an initial experimental framework to study Orthonil’s physicochemical properties?

- Methodological Answer : Begin with a literature review to identify gaps in existing studies. Use databases like PubMed or SciFinder with keywords such as "this compound synthesis," "spectroscopic characterization," and "stability analysis" . Design experiments to measure critical parameters (e.g., solubility, thermal stability) using validated protocols. For reproducibility, document instrumentation specifications (e.g., HPLC conditions, NMR calibration) and include negative controls .

Google学术常用搜索技巧08:12

Q. What strategies ensure rigor in literature reviews for this compound-related research?

- Methodological Answer : Systematically categorize sources by research focus (e.g., synthesis, bioactivity). Use Boolean operators (AND/OR/NOT) to refine searches (e.g., "this compound AND cytotoxicity NOT industrial"). Critically evaluate sources for conflicts of interest or methodological biases. Tools like PRISMA frameworks can structure review processes .

Q. How should I formulate a research question for studying this compound’s mechanism of action?

- Methodological Answer : Align the question with gaps in existing knowledge (e.g., "How does this compound modulate [specific pathway] in [cell type]?"). Ensure it is testable, specific, and incorporates variables (e.g., dose-response relationships). Reference theoretical frameworks (e.g., molecular docking studies) to justify hypotheses .

Advanced Research Questions

Q. How can I resolve contradictions between this compound’s in vitro and in vivo efficacy data?

- Methodological Answer :

- Step 1 : Replicate experiments under identical conditions to confirm reproducibility .

- Step 2 : Analyze confounding factors (e.g., metabolic degradation in vivo using LC-MS/MS).

- Step 3 : Apply statistical models (e.g., ANOVA with post-hoc tests) to identify significant discrepancies.

- Step 4 : Use pathway analysis tools (e.g., KEGG, STRING) to explore biological context differences .

Q. What methodologies optimize this compound’s synthetic yield while minimizing impurities?

- Methodological Answer :

- Table 1 : Analytical Techniques for Purity Assessment

| Technique | Parameters | Reference Standard |

|---|---|---|

| HPLC | C18 column, 254 nm | USP-grade this compound |

| NMR | 500 MHz, DMSO-d6 | Spectra from peer-reviewed synthesis protocols |

- Refine reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify optimal parameters .

Q. How do I address ethical considerations in this compound’s preclinical trials?

- Methodological Answer :

- Follow institutional review board (IRB) protocols for animal welfare (e.g., 3Rs principles).

- Disclose funding sources and potential conflicts of interest in publications.

- Use blinded data analysis to reduce bias .

Q. What statistical approaches validate this compound’s dose-dependent effects in heterogeneous samples?

- Methodological Answer :

- Apply mixed-effects models to account for variability (e.g., age, genetic background).

- Use bootstrapping for small sample sizes or Bayesian hierarchical models for multi-study meta-analyses .

Handling Data and Publication

Q. How should I structure a manuscript to highlight this compound’s novel findings?

- Methodological Answer :

- Introduction : Clearly state the research gap and hypothesis.

- Methods : Detail protocols for replication (e.g., "this compound was synthesized via [method] with modifications from [citation]").

- Results : Use subheadings for clarity (e.g., "this compound’s Stability Under Oxidative Stress").

- Discussion : Contrast findings with prior studies and propose mechanistic models .

Q. What criteria determine whether to include raw data in appendices or supplementary materials?

- Methodological Answer :

- Include raw data critical to conclusions (e.g., spectral peaks, kinetic curves) in the main text.

- Archive large datasets (e.g., RNA-seq data) in repositories like Figshare or Zenodo with DOIs.

- Follow journal guidelines for supplementary material formatting .

Tables for Methodological Reference

Table 2 : Steps to Resolve Contradictory Data in this compound Studies

| Step | Action | Tools/References |

|---|---|---|

| 1 | Replicate experiments | Lab notebooks, SOPs |

| 2 | Identify confounders | LC-MS/MS, ELISA |

| 3 | Apply statistical tests | R, GraphPad Prism |

| 4 | Contextualize biologically | KEGG pathway maps |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.